molecular formula C22H18N2O6 B11564859 4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B11564859
M. Wt: 406.4 g/mol
InChI Key: KWBRMCBZJLJONT-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a synthetic organic compound characterized by the presence of methoxy, imino, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves the condensation of 4-methoxybenzaldehyde with 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then esterified with 4-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to the presence of both nitro and imino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds .

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H18N2O6/c1-28-18-8-4-16(5-9-18)22(25)30-21-12-3-15(13-20(21)24(26)27)14-23-17-6-10-19(29-2)11-7-17/h3-14H,1-2H3

InChI Key

KWBRMCBZJLJONT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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